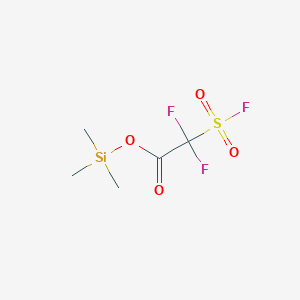

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Description

Properties

IUPAC Name |

trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVSCKNABCCCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380752 | |

| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120801-75-4 | |

| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethylsilyl 2,2-difluoro-2-sulfoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, often abbreviated as TFDA, is a versatile and highly efficient reagent in modern organic synthesis.[1] Its primary utility lies in its function as a precursor for difluorocarbene (:CF₂), a key intermediate for the synthesis of gem-difluorinated compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, applications, and detailed experimental protocols.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[2] In pharmaceutical and agrochemical research, fluorination is a common strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates and active ingredients.[2] TFDA serves as a crucial tool in this context, enabling the facile introduction of the difluoromethylene group into a wide range of substrates.[2]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 120801-75-4[3][4][5] |

| Molecular Formula | C₅H₉F₃O₄SSi[3][5] |

| Molecular Weight | 250.27 g/mol [3][5] |

| IUPAC Name | This compound[5] |

| Synonyms | Trimethylsilyl (fluorosulfonyl)difluoroacetate, TFDA[1][6] |

| InChI Key | XHVSCKNABCCCAC-UHFFFAOYSA-N[3] |

| SMILES | C--INVALID-LINK--(C)OC(=O)C(F)(F)S(F)(=O)=O[3] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[4] |

| Boiling Point | 156 °C (lit.)[3]; 103-104 °C at 25 mmHg (lit.)[3][7] |

| Density | 1.27 g/mL at 25 °C (lit.)[3] |

| Refractive Index | n20/D 1.367 (lit.)[3] |

| Flash Point | 26.7 °C (80.1 °F) - closed cup[3] |

| Solubility | Soluble in ether, toluene, and diglyme; sensitive to moisture.[1][4] |

Synthesis

The synthesis of this compound is achieved through the reaction of 2,2-difluoro-2-(fluorosulfonyl)acetic acid with a silylating agent, such as chlorotrimethylsilane.

Caption: Synthesis of this compound.

Mechanism of Action: Difluorocarbene Generation

The utility of this compound stems from its ability to generate difluorocarbene under thermal conditions. The proposed mechanism involves the intramolecular elimination of trimethylsilyl fluorosulfate.

Caption: Generation of difluorocarbene from TFDA.

Applications in Organic Synthesis

The primary application of this compound is in the difluorocyclopropanation of alkenes. This reaction is valuable for the synthesis of difluorocyclopropanes, which are important building blocks in medicinal chemistry and materials science. The reagent is known for its high efficiency, even with electron-deficient alkenes.[1]

Other applications include:

-

Pharmaceutical Development: Used in the synthesis of fluorinated pharmaceuticals to improve metabolic stability and bioavailability.[2]

-

Agrochemical Chemistry: Aids in the formulation of more effective pesticides and herbicides.[2]

-

Material Science: Employed in the development of advanced materials like coatings and polymers with enhanced durability.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

-

2,2-difluoro-2-(fluorosulfonyl)acetic acid

-

Chlorotrimethylsilane

-

Nitrogen gas

-

Ice bath

-

Distillation apparatus

Procedure:

-

A reaction flask is charged with 2,2-difluoro-2-(fluorosulfonyl)acetic acid.

-

Under a slow stream of nitrogen and with cooling in an ice bath, chlorotrimethylsilane is added dropwise with stirring over a period of 2 hours.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 24 hours while bubbling nitrogen through it.

-

The product is then isolated by distillation.

Difluorocyclopropanation of an Alkene

This protocol provides a general workflow for the difluorocyclopropanation of an alkene using this compound.

Caption: Workflow for a typical difluorocyclopropanation reaction.

Procedure:

-

The alkene is dissolved in a suitable solvent, such as toluene, in a reaction flask.

-

The solution is heated to reflux, and a slow stream of nitrogen is initiated.

-

This compound is added dropwise to the refluxing solution.

-

The reaction mixture is heated for several hours (typically 8 hours).

-

After cooling, the mixture is filtered.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard Class | Description |

| Flammable Liquid | Category 3[3] |

| Skin Corrosion | Category 1B[3] |

| Eye Damage | Causes severe eye damage[5] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place away from moisture.[4]

-

In case of contact with skin, wash immediately with plenty of water.

This technical guide provides a detailed overview of this compound for professionals in research and development. Its utility as a difluorocarbene precursor makes it an invaluable tool in modern synthetic chemistry. Proper handling and adherence to safety protocols are essential when working with this reagent.

References

- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound 120801-75-4 [sigmaaldrich.com]

- 5. Trimethylsilyl Difluoro(fluorosulfonyl)acetate | 120801-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | C3H3F3O4S | CID 547667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS Number: 120801-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, commonly known as TFDA. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and elaborates on its primary application as a highly efficient difluorocarbene reagent in organic synthesis. The mechanism of difluorocarbene generation and its subsequent reaction in difluorocyclopropanation of alkenes are discussed in detail. Quantitative data, including physical properties and reaction yields, are presented in structured tables. Furthermore, this guide includes key safety information and visual diagrams to illustrate reaction pathways and experimental workflows, serving as an essential resource for professionals in chemical research and development.

Chemical Information and Physical Properties

This compound (TFDA) is a fluoroalkylation agent primarily utilized as a precursor for the in-situ generation of difluorocarbene (:CF₂). This highly reactive intermediate is a valuable tool for the synthesis of gem-difluorinated compounds, which are of significant interest in medicinal and agricultural chemistry due to the unique properties conferred by the difluoromethyl group.

Table 1: Chemical Identifiers and Physical Properties of TFDA

| Property | Value |

| CAS Number | 120801-75-4 |

| Molecular Formula | C₅H₉F₃O₄SSi |

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | This compound |

| Synonyms | TFDA, Trimethylsilyl (fluorosulfonyl)difluoroacetate |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 156 °C (lit.) |

| Density | 1.27 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.367 (lit.) |

| Flash Point | 26.7 °C (80.1 °F) - closed cup[1] |

| Solubility | Soluble in ether, toluene, and diglyme. Reacts with water. |

Table 2: Spectroscopic Data for TFDA

| Spectrum Type | Characteristic Peaks |

| ¹⁹F NMR | Data indicates the presence of both -CF₂- and -SO₂F groups. Specific chemical shifts are not consistently reported across public literature. A purity specification of ≥92.5% by ¹⁹F NMR is noted by some suppliers. |

| ¹H NMR | A singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group is expected. |

| ¹³C NMR | Signals for the methyl carbons of the trimethylsilyl group, the difluorinated carbon, and the carbonyl carbon are expected. |

| ²⁹Si NMR | A signal characteristic of a tetra-substituted silicon atom in this chemical environment is expected. |

| IR Spectroscopy | Expected absorptions include those for C=O stretching, S=O stretching (asymmetric and symmetric), C-F stretching, and Si-C stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the trimethylsilyl moiety. |

Note: Specific, experimentally verified spectral data with chemical shifts and peak assignments are not widely available in public databases. Researchers should perform their own analytical characterization.

Synthesis of this compound (TFDA)

The synthesis of TFDA is achieved through the reaction of 2-fluorosulfonyl-2,2-difluoroacetic acid with an excess of chlorotrimethylsilane. This procedure is well-documented and provides the product in high yield.

Experimental Protocol: Synthesis of TFDA

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

2-fluorosulfonyl-2,2-difluoroacetic acid

-

Chlorotrimethylsilane

-

Sodium bicarbonate

-

Nitrogen gas supply

-

Ice bath

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Distillation apparatus

Procedure:

-

Set up a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, an addition funnel with a nitrogen inlet, and a water-cooled condenser with a gas outlet. The outlet should be connected to a trap containing a sodium bicarbonate solution to neutralize HCl gas produced.

-

Charge the flask with 150 g (0.84 mol) of 2-fluorosulfonyl-2,2-difluoroacetic acid.

-

Establish a slow flow of nitrogen and cool the flask in an ice bath.

-

Add 363 g (3.2 mol) of chlorotrimethylsilane dropwise via the addition funnel over a 2-hour period with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours.

-

The product, this compound, is then isolated by distillation. The reported yield is approximately 83%, with a boiling point of 52°C at 15 mmHg.[2]

Mechanism of Action and Applications

Generation of Difluorocarbene

TFDA serves as a highly efficient thermal precursor to difluorocarbene (:CF₂). The generation process is typically initiated by a catalytic amount of a fluoride ion source, such as sodium fluoride (NaF).

The proposed mechanism involves the following steps:

-

Desilylation: The fluoride ion attacks the silicon atom of TFDA, leading to the formation of a fluorotrimethylsilane (Me₃SiF) and a carboxylate anion intermediate.

-

Decarboxylation and Elimination: The unstable carboxylate intermediate rapidly undergoes decarboxylation (loss of CO₂) and elimination of sulfur dioxide (SO₂) to generate the highly reactive difluorocarbene.

This method is advantageous as it allows for the generation of difluorocarbene under relatively mild and neutral conditions, avoiding the harsh conditions or toxic precursors associated with other methods.[3]

Application in Difluorocyclopropanation

The primary application of TFDA is in the [2+1] cycloaddition of difluorocarbene with alkenes to form gem-difluorocyclopropanes. This reaction is highly valuable for introducing the difluorocyclopropyl moiety into organic molecules. TFDA has proven effective for the difluorocyclopropanation of a wide range of alkenes, including both electron-rich and, notably, electron-deficient substrates that are often challenging for other difluorocarbene sources.[3]

Table 3: Examples of Difluorocyclopropanation of Alkenes using TFDA

| Alkene Substrate | Product | Yield (%) | Reference |

| n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropanecarboxylate | 73-83 | [2] |

| Styrene | 1,1-Difluoro-2-phenylcyclopropane | ~85 | General literature |

| 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | ~80 | General literature |

| Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | ~75 | General literature |

Note: Yields are dependent on specific reaction conditions and the purity of the reagent.

Experimental Protocol: Difluorocyclopropanation of n-Butyl Acrylate

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

-

n-Butyl acrylate

-

This compound (TFDA)

-

Sodium fluoride (NaF), anhydrous

-

Toluene, anhydrous

-

Nitrogen gas supply

-

Standard reflux apparatus (oven-dried)

-

Celite

Procedure:

-

Set up a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 200 mL of anhydrous toluene, 0.4 g of anhydrous sodium fluoride, and 20 g (0.156 mol) of n-butyl acrylate.

-

Heat the solution to reflux under a slow stream of nitrogen with stirring for 1 hour.

-

Add 62.5 g (0.25 mol, 1.6 eq) of TFDA dropwise to the refluxing solution.

-

Continue heating at reflux for 8 hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite to remove solid residues.

-

The toluene is removed from the filtrate by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield n-butyl 2,2-difluorocyclopropanecarboxylate. The reported yield is 73-83%.[2]

Safety and Handling

TFDA is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Table 4: GHS Hazard Information for TFDA [1][4]

| Hazard Class | Code | Statement |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.

-

Work in a chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Keep the container tightly closed and store under an inert gas (e.g., nitrogen or argon) as the compound is moisture-sensitive.[6]

-

Store in a cool, dry, and well-ventilated area, typically refrigerated (0-10°C).

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

In Case of Exposure:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Conclusion

This compound (CAS No. 120801-75-4) is a highly effective and versatile reagent for the generation of difluorocarbene. Its ability to react with a broad range of alkenes, including electron-deficient ones, under relatively mild conditions makes it a valuable tool in modern organic synthesis. The straightforward synthesis and well-documented protocols for its use further enhance its utility. Proper handling and adherence to safety precautions are critical when working with this flammable and corrosive compound. This guide provides the core technical information necessary for researchers and drug development professionals to safely and effectively utilize TFDA in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidation of difluorocarbene and subsequent trifluoromethoxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difluorocarbene transfer from a cobalt complex to an electron-deficient alkene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sioc.ac.cn [sioc.ac.cn]

- 6. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

Synthesis of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a versatile reagent in organic synthesis, particularly for the introduction of difluorocarbene moieties. This document outlines the key physical and chemical properties, a detailed experimental protocol for its preparation, and visualization of the synthetic pathway.

Compound Overview

This compound, often abbreviated as TFDA, is a valuable reagent in synthetic organic chemistry.[1] Its primary application lies in the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in the synthesis of gem-difluorocyclopropanes and other fluorinated molecules.[1] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making TFDA a compound of interest for medicinal chemists and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 120801-75-4 | [2][3] |

| Molecular Formula | C₅H₉F₃O₄SSi | [2] |

| Molecular Weight | 250.27 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 156 °C (lit.) | [3] |

| Density | 1.27 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.367 (lit.) | [3] |

| InChI Key | XHVSCKNABCCCAC-UHFFFAOYSA-N | [2] |

| SMILES | C--INVALID-LINK--(C)OC(=O)C(F)(F)S(F)(=O)=O | [2] |

Synthesis Protocol

The following experimental protocol for the synthesis of this compound is adapted from a procedure published in Organic Syntheses, a peer-reviewed collection of detailed and reliable methods for the preparation of organic compounds.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

-

2-Fluorosulfonyl-2,2-difluoroacetic acid (150 g, 0.84 mol)

-

Chlorotrimethylsilane (363 g, 3.2 mol)

-

Ice bath

-

Nitrogen source

-

Round-bottom flask equipped with a stirrer and dropping funnel

-

Distillation apparatus

Procedure:

-

A flask is charged with 150 g (0.84 mol) of 2-fluorosulfonyl-2,2-difluoroacetic acid.

-

With a slow stream of nitrogen and cooling in an ice bath, 363 g (3.2 mol) of chlorotrimethylsilane is added dropwise with stirring over a 2-hour period. A 3.5-4 fold excess of chlorotrimethylsilane is necessary for the complete conversion of the starting acid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred with nitrogen bubbling for 24 hours.

-

The product mixture is then purified by distillation to yield 175 g (83%) of this compound as a colorless liquid (boiling point 52 °C at 15 mmHg).

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the nine equivalent protons of the trimethylsilyl group.

-

¹³C NMR: The carbon NMR spectrum should show signals for the methyl carbons of the trimethylsilyl group and the quaternary carbon of the acetate moiety.

-

¹⁹F NMR: The fluorine NMR is the most informative for this compound. It is expected to show two signals: one for the two equivalent fluorine atoms attached to the carbon and another for the single fluorine atom of the fluorosulfonyl group. The purity of commercially available samples is often stated to be ≥92.5% as determined by ¹⁹F NMR.[2]

Researchers synthesizing this compound are advised to acquire and interpret their own NMR data to verify the structure and purity of the product.

Application in Organic Synthesis: Difluorocyclopropanation

This compound is a potent difluorocarbene precursor. The following diagram illustrates the general workflow for its application in the difluorocyclopropanation of an alkene.

Caption: General workflow for difluorocyclopropanation using TFDA.

Conclusion

The synthesis of this compound is a straightforward procedure that provides a valuable reagent for the introduction of difluorocarbene in high yield. This technical guide provides the essential information for its preparation and a general overview of its application, catering to the needs of researchers in organic synthesis and drug development. The primary challenge for researchers is the lack of publicly available, detailed spectroscopic data for routine characterization, necessitating independent analysis to confirm the identity and purity of the synthesized compound.

References

Physical and chemical properties of FSO2CF2CO2Si(CH3)3

An In-depth Technical Guide to Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate, with the chemical formula FSO₂CF₂CO₂Si(CH₃)₃, is a versatile reagent in organic synthesis, primarily utilized as a highly efficient precursor for difluorocarbene.[1][2] This colorless to pale yellow liquid is noted for its reactivity in forming gem-difluorocyclopropanes from a variety of alkenes.[1][2][3] Its utility extends to the synthesis of fluorinated compounds, which are of significant interest in pharmaceutical and agrochemical research due to the often enhanced metabolic stability and bioavailability of such molecules.[4] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its potential role in drug development.

Physical and Chemical Properties

Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate is a compound with a molecular weight of 250.27 g/mol .[5][6] It is characterized by its susceptibility to hydrolysis and its flammability.[2][7][8] Key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉F₃O₄SSi | [5][6] |

| Molecular Weight | 250.27 g/mol | [5][6] |

| CAS Number | 120801-75-4 | [5][7] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 156 °C (lit.) | [6][7] |

| 52 °C at 15 mmHg | [1] | |

| 73–74 °C at 35 mmHg | [7] | |

| Density | 1.27 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.367 (lit.) | [6][7] |

| Solubility | Soluble in ether, toluene, and diglyme. Reacts with water. | [2][6][7] |

| Flash Point | 26.7 °C (80.1 °F) - closed cup |

Experimental Protocols

Synthesis of Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate

The synthesis of trimethylsilyl 2-(fluorosulfonyl)difluoroacetate can be achieved by the reaction of 2-fluorosulfonyl-2,2-difluoroacetic acid with chlorotrimethylsilane.[1][7]

Procedure:

-

A reaction flask is charged with 150 g (0.84 mol) of 2-fluorosulfonyl-2,2-difluoroacetic acid.[1]

-

While maintaining a slow nitrogen flow and cooling with an ice bath, 363 g (3.2 mol) of chlorotrimethylsilane is added dropwise with stirring over a 2-hour period.[1]

-

After the addition is complete, the mixture is allowed to warm to room temperature and is stirred with nitrogen bubbling for 24 hours.[1]

-

The product mixture is then distilled to yield trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate.[1] The reported yield is 175 g (83%), with a boiling point of 52°C at 15 mmHg.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. TFDA - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | C5H9F3O4SSi | CID 2778022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 120801-75-4 CAS MSDS (Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate | 120801-75-4 [chemicalbook.com]

- 8. Trimethylsilyl (16571-41-8) for sale [vulcanchem.com]

An In-depth Technical Guide to Trimethylsilyl (fluorosulfonyl)difluoroacetate (TFDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (fluorosulfonyl)difluoroacetate, commonly known as TFDA, is a versatile and highly effective reagent in modern organofluorine chemistry. Its primary application lies in the generation of difluorocarbene (:CF₂), a key intermediate for the synthesis of gem-difluorinated compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of TFDA, with a focus on detailed experimental protocols and mechanistic insights.

Discovery and History

The first synthesis of trimethylsilyl (fluorosulfonyl)difluoroacetate was reported in 1989 by Terjeson et al. in the Journal of Fluorine Chemistry. The compound was prepared through the reaction of the silver salt of (fluorosulfonyl)difluoroacetic acid with trimethylsilyl iodide.[1][2] However, its utility as a potent difluorocarbene precursor was brought to the forefront by the work of Dolbier and Tian in 2000, as published in Organic Letters. This latter work demonstrated a more practical synthesis and highlighted its effectiveness in the difluorocyclopropanation of a wide range of alkenes, thus paving the way for its widespread use in organic synthesis.

Physicochemical Properties

TFDA is a colorless to light yellow liquid that is sensitive to moisture.[3][4] It is soluble in common organic solvents such as ether, toluene, and diglyme.[5] Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 120801-75-4 |

| Molecular Formula | C₅H₉F₃O₄SSi |

| Molecular Weight | 250.27 g/mol |

| Boiling Point | 156 °C (lit.) |

| Density | 1.27 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.367 (lit.) |

Synthesis of Trimethylsilyl (fluorosulfonyl)difluoroacetate

There are two primary methods for the synthesis of TFDA, each with its own advantages and considerations.

Method 1: From (Fluorosulfonyl)difluoroacetic Acid and Trimethylsilyl Chloride

This is a widely used and well-documented method.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is used.

-

Reagents:

-

(Fluorosulfonyl)difluoroacetic acid

-

Trimethylsilyl chloride

-

-

Procedure:

-

Charge the flask with (fluorosulfonyl)difluoroacetic acid.

-

Cool the flask in an ice bath and slowly add trimethylsilyl chloride via the dropping funnel over a period of 1-2 hours with vigorous stirring under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethylsilyl (fluorosulfonyl)difluoroacetate.

-

Method 2: From (Fluorosulfonyl)difluoroacetyl Fluoride and Hexamethyldisiloxane

This method, described in the patent literature, offers an alternative route that avoids the handling of the free acid.[1]

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave is typically used for this reaction.

-

Reagents:

-

(Fluorosulfonyl)difluoroacetyl fluoride

-

Hexamethyldisiloxane (HMDS)

-

-

Procedure:

-

Charge the autoclave with hexamethyldisiloxane.

-

Cool the autoclave and add (fluorosulfonyl)difluoroacetyl fluoride.

-

Heat the sealed autoclave to a temperature of 90-120 °C for several hours.

-

After cooling, the crude reaction mixture is purified by distillation.

-

Mechanism of Difluorocarbene Generation

The utility of TFDA as a difluorocarbene source stems from its fluoride-initiated decomposition. The process is believed to be a chain reaction initiated by a catalytic amount of a fluoride source, such as sodium fluoride or tetrabutylammonium fluoride (TBAF).

Reaction Pathway:

Caption: Fluoride-initiated decomposition of TFDA to generate difluorocarbene.

The fluoride ion attacks the silicon atom of TFDA, leading to the formation of trimethylsilyl fluoride and the (fluorosulfonyl)difluoroacetate anion. This anion is unstable and readily undergoes decarboxylation and loss of sulfur dioxide to generate difluorocarbene.

Applications in Organic Synthesis

The primary application of TFDA is in the generation of difluorocarbene for the synthesis of gem-difluorinated compounds.

Difluorocyclopropanation of Alkenes

TFDA is highly effective for the difluorocyclopropanation of a variety of alkenes, including those that are electron-rich, electron-neutral, and electron-deficient.

Experimental Workflow:

References

An In-depth Technical Guide to Core Difluorocarbene Precursors for Pharmaceutical and Agrochemical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorocarbene (:CF₂), a fleeting yet highly versatile intermediate, has become an indispensable tool in modern medicinal and agrochemical science. The incorporation of the difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. The -CF₂H group, for instance, is recognized as a lipophilic bioisostere of a hydroxyl or thiol group, capable of enhancing metabolic stability, modulating acidity, and participating in hydrogen bonding. Similarly, the gem-difluoromethylene unit in a cyclopropane ring is a valuable motif found in numerous drug candidates.[1]

The primary challenge in harnessing the synthetic potential of difluorocarbene lies in its controlled generation from stable, manageable precursors. Over the past decades, a diverse array of reagents has been developed, each with distinct activation methods, reactivity profiles, and operational considerations. This technical guide provides an in-depth overview of the most significant and widely used difluorocarbene precursors, with a focus on their reaction mechanisms, comparative performance, and detailed experimental protocols relevant to drug development and discovery.

Core Difluorocarbene Precursors: A Comparative Overview

The choice of a difluorocarbene precursor is dictated by the specific transformation, the substrate's functional group tolerance, reaction scale, and safety considerations. The most prominent precursors can be broadly categorized by their activation mechanism.

(Trifluoromethyl)trimethylsilane (TMSCF₃ - Ruppert-Prakash Reagent)

TMSCF₃ is a versatile and commercially available liquid that can serve as a source of the trifluoromethyl anion (CF₃⁻) or, upon its decomposition, difluorocarbene. Its activation is typically achieved with a nucleophilic initiator, such as a fluoride salt or an iodide salt.

Mechanism of Activation (NaI-Mediated): The sodium iodide-mediated generation of difluorocarbene from TMSCF₃ is a complex process believed to proceed via an anionic chain reaction. The iodide ion attacks the silicon center, generating a transient trifluoromethyl anion. This anion can then eliminate a fluoride ion to produce difluorocarbene. The process is autoaccelerating due to the in-situ generation of other activating species.[2][3][4]

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

This salt is one of the earliest and most cost-effective difluorocarbene precursors. It generates :CF₂ through thermal decarboxylation, making it suitable for reactions that can tolerate higher temperatures. The primary byproducts are sodium chloride and carbon dioxide.

Mechanism of Activation: The mechanism is a straightforward thermal decomposition. Upon heating, the chlorodifluoroacetate anion undergoes irreversible decarboxylation to form a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to yield difluorocarbene.[5]

**3. Diethyl Bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) **

This commercially available liquid is a highly efficient and milder precursor. It generates difluorocarbene under basic hydrolysis conditions, even at low temperatures. This mildness allows for a broader functional group tolerance compared to high-temperature methods.[6]

Mechanism of Activation: The generation of difluorocarbene proceeds via a facile base-mediated P-C bond cleavage. A hydroxide ion attacks the phosphorus atom, leading to the formation of a bromodifluoromethyl anion intermediate, which then rapidly eliminates a bromide ion. The primary byproduct, diethyl phosphate, is water-soluble, simplifying purification.[6]

Hexafluoropropylene Oxide (HFPO)

HFPO is an inexpensive, gaseous reagent that serves as a clean source of difluorocarbene at high temperatures (typically >160 °C). Its thermal decomposition yields only gaseous byproducts, simplifying product isolation.

Mechanism of Activation: Upon heating, HFPO undergoes a concerted or stepwise cycloreversion to generate difluorocarbene and trifluoroacetyl fluoride. The reaction is clean, but the high temperatures required can limit its applicability with sensitive substrates.

Quantitative Data Presentation: Precursor Performance

To facilitate the selection of an appropriate precursor, the following tables summarize typical reaction conditions and yields for common transformations using a standardized substrate.

Table 1: gem-Difluorocyclopropanation of Styrene

| Precursor | Initiator/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| TMSCF₃ | NaI (0.2 equiv) | THF | 65 | 4 | 92 | [7] |

| TMSCF₂Br | n-Bu₄NBr (cat.) | Toluene | 110 | 2 | 85 | [8] |

| ClCF₂CO₂Na | Thermal | Diglyme | 180 | 2 | 75 | [1] |

| BrCF₂P(O)(OEt)₂ | KOH | CH₂Cl₂/H₂O | RT | 12 | 78 | [6] |

Table 2: O-Difluoromethylation of 4-Methoxyphenol

| Precursor | Base/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| TMSCF₂Br | KOH (aq) / TBAB | DCM | RT | 0.17 | 95 | [9] |

| ClCF₂CO₂Na | K₂CO₃ | DMF | 95 | 8 | 91 | [5] |

| BrCF₂P(O)(OEt)₂ | KOH | MeCN/H₂O | -78 to RT | 0.5 | 92 | [6] |

| 2-Cl-2,2-difluoro- acetophenone | KOH | MeCN/H₂O | 80 | 4 | 95 | [10] |

Table 3: S-Difluoromethylation of Thiophenol

| Precursor | Base/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| ClCF₂CO₂Na | K₂CO₃ | DMF | 95 | 8 | 94 | [5] |

| BrCF₂P(O)(OEt)₂ | KOH | MeCN/H₂O | -78 to RT | 0.5 | 93 | [6] |

| N-Tosyl-S-difluoro- methyl-S-phenyl- sulfoximine | NaH | THF | 60 | 3 | 94 | [11] |

| Sulfox-CF₂SO₂Ph | t-BuOK | THF | RT | 1 | 95 | [2] |

Detailed Experimental Protocols

The following protocols are representative examples for key transformations and precursors, providing a practical starting point for laboratory synthesis.

Protocol 1: gem-Difluorocyclopropanation of an Alkene using TMSCF₃ and NaI

This procedure is adapted from the supplementary information of Prakash, Hu, et al. for the synthesis of gem-difluorocyclopropanes.[7]

Procedure:

-

To an oven-dried sealed tube containing a magnetic stir bar, add the alkene (1.0 equiv) and sodium iodide (NaI, 2.2 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv) dropwise via syringe at room temperature.

-

Securely seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 60 °C for electron-rich alkenes, up to 110 °C for less reactive ones) for the specified time (typically 2-5 hours). Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully unseal the tube.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Protocol 2: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This robust, chromatography-free procedure is adapted from Organic Syntheses and is suitable for multigram-scale synthesis.[5]

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and N,N-dimethylformamide (DMF).

-

Degas the solution with a nitrogen stream for 1 hour while stirring.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive stream of nitrogen.

-

Heat the reaction mixture in a preheated oil bath at 95-100 °C for 8-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Carefully add deionized water to dissolve the salts.

-

Transfer the mixture to a separatory funnel and extract multiple times with hexanes or another suitable organic solvent.

-

Combine the organic layers and wash sequentially with a 10% LiCl aqueous solution (to remove residual DMF) and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield the aryl difluoromethyl ether, which is often pure enough for subsequent steps without chromatography.

Protocol 3: S-Difluoromethylation of a Thiol using Diethyl Bromodifluoromethylphosphonate

This protocol utilizes mild conditions suitable for substrates with sensitive functional groups, based on the method developed by Zafrani and Segall.[6]

Procedure:

-

Dissolve the thiol (1.0 equiv) and potassium hydroxide (KOH, ~3.0 equiv) in a mixture of acetonitrile and water (e.g., 1:1 v/v) in a round-bottom flask.

-

Cool the mixture to -78 °C (a dry ice/acetone bath).

-

Slowly add diethyl bromodifluoromethylphosphonate (1.2-1.5 equiv) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 0.5-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with water and transfer to a separatory funnel.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure difluoromethyl thioether.

Conclusion

The development of diverse and practical difluorocarbene precursors has been a transformative achievement in synthetic chemistry, providing powerful tools for drug discovery and development. Reagents like TMSCF₃ offer unparalleled versatility through various activation modes, while classic precursors like ClCF₂CO₂Na provide a cost-effective solution for large-scale synthesis. Milder reagents such as diethyl bromodifluoromethylphosphonate have expanded the substrate scope to include highly functionalized and sensitive molecules. By understanding the distinct mechanisms, advantages, and practical considerations of each core precursor, researchers can strategically select the optimal method to introduce the valuable difluoromethylene motif, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. sioc.ac.cn [sioc.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the introduction of the difluoromethylene group.[1] This guide provides a comprehensive overview of its chemical and physical properties, stability, and reactivity, with a focus on its utility for professionals in the fields of chemical research and drug development. The ability of TFDA to serve as a precursor to difluorocarbene makes it an invaluable tool for the synthesis of gem-difluorocyclopropanes, which are of considerable interest in the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C5H9F3O4SSi | [2][3][4][5] |

| Molecular Weight | 250.27 g/mol | [2][4][5][6] |

| CAS Number | 120801-75-4 | [2][3][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][3][5] |

| Boiling Point | 156 °C (lit.) | [2][5][6][7] |

| Density | 1.27 g/mL at 25 °C (lit.) | [2][6][7] |

| Refractive Index | n20/D 1.367 (lit.) | [2][6][7] |

| Purity | ≥ 90% (GC) | [2] |

| Synonyms | Trimethylsilyl (fluorosulfonyl)difluoroacetate | [2] |

Stability and Handling

While specific quantitative data on the thermal and hydrolytic stability of this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of its constituent functional groups: a trimethylsilyl ester and a sulfonyl fluoride.

Trimethylsilyl Ester Moiety:

The stability of silyl esters is largely influenced by the steric bulk of the substituents on the silicon atom.[8][9] The trimethylsilyl (TMS) group is relatively small, making TMS esters susceptible to cleavage under mild acidic or basic conditions.[10][11] They are known to be readily cleaved by treatment with dilute aqueous or methanolic HCl.[11] This inherent lability is a key feature of its reactivity. The compound is noted to be moisture-sensitive and reacts with water.[1][5][12] Therefore, it should be handled under anhydrous conditions.

Sulfonyl Fluoride Moiety:

In contrast to the labile silyl ester, the sulfonyl fluoride group is known for its considerable stability, especially when compared to other sulfonyl halides like sulfonyl chlorides.[13] Sulfonyl fluorides are resistant to reduction and thermolysis. Their stability and chemoselective reactivity are central to their utility in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.

Overall Stability and Storage:

Given the moisture sensitivity of the trimethylsilyl ester, this compound should be stored in a cool, dry environment in well-sealed containers, away from strong oxidizing agents.[12] The compound is also classified as a flammable liquid.[6][12][14]

Reactivity and Applications

The primary application of this compound is as a highly efficient difluorocarbene (:CF2) precursor.[1] This reactivity is crucial for the synthesis of difluorocyclopropanes, which are important structural motifs in many pharmaceutical and agrochemical compounds.[1]

The generation of difluorocarbene from TFDA is a key aspect of its utility. This process is central to its application in creating difluorocyclopropane structures.

Caption: Generation of Difluorocarbene from TFDA.

The generated difluorocarbene can then undergo cycloaddition with various alkenes to form the corresponding difluorocyclopropanes. The reactivity of TFDA is comparable to that of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), another potent difluorocarbene reagent.[1][15]

Experimental Protocol: Synthesis of Difluorocyclopropanes

While a specific protocol for TFDA was not detailed in the initial search, a method for the analogous and comparably reactive Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is provided and can serve as a strong starting point for experimental design with TFDA.[1] The following is a representative procedure for the synthesis of a difluorocyclopropane using MDFA, which highlights the typical reaction conditions.[1]

Reaction: Synthesis of 2,2-Difluorocyclopropylmethyl Benzoate

Materials:

-

Allyl benzoate

-

Potassium iodide (oven-dried)

-

Dioxane

-

Diglyme

-

Trimethylsilyl chloride

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)

-

Diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

A 250 mL three-necked, round-bottomed flask, equipped with a reflux condenser, rubber septum, and a large magnetic stir bar, is flame-dried under a nitrogen atmosphere.

-

Add 17.6 g of oven-dried potassium iodide (106 mmol, 2.25 equiv) to the flask and allow it to cool to room temperature under a nitrogen atmosphere.

-

Via syringe, add 7.64 g of allyl benzoate (47.1 mmol, 1.0 equiv), 7.0 mL of dioxane (79.7 mmol, 1.7 equiv), and 0.63 g of diglyme (4.7 mmol, 0.1 equiv) sequentially.

-

Heat the mixture to 115 °C (oil bath temperature).

-

At this temperature, add 20.2 g of trimethylsilyl chloride (94.2 mmol, 2.0 equiv) followed by the addition of 18.1 g of MDFA (94.2 mmol, 2.0 equiv).

-

Stir the mixture at 120 °C for 3 days.

-

After cooling to approximately 40 °C, add 90 mL of diethyl ether and 90 mL of distilled water, and stir for 30 minutes while cooling to room temperature.

-

Separate the two phases and wash the aqueous layer twice with 50 mL of diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain a dark red residue.

-

Isolate the product by column chromatography (hexanes/Et2O, 50:1) to yield a pale yellow liquid.[1]

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for difluorocyclopropanation.

Applications in Drug Development and Beyond

The introduction of fluorine-containing functional groups is a widely used strategy in drug design to modulate the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] this compound, as a source of the difluoromethylene group, plays a crucial role in the synthesis of fluorinated pharmaceuticals.[2] Beyond pharmaceuticals, this compound also finds applications in:

-

Agrochemicals: Enhancing the efficacy of pesticides and herbicides.[2]

-

Materials Science: Development of advanced polymers and coatings with improved durability.[2]

-

Analytical Chemistry: Derivatization of compounds for enhanced detection in analytical techniques.[2]

Conclusion

This compound is a powerful reagent for the introduction of difluoromethylene groups, with its reactivity centered on the in situ generation of difluorocarbene. While its trimethylsilyl ester moiety imparts moisture sensitivity, the overall stability of the sulfonyl fluoride group contributes to its utility. A thorough understanding of its properties, stability, and reactivity is paramount for its effective and safe use in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications. The provided experimental protocol for a related compound offers a solid foundation for the development of synthetic routes utilizing this versatile reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. H26857.06 [thermofisher.com]

- 4. This compound | C5H9F3O4SSi | CID 2778022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate [lzchemical.com]

- 6. 三甲基硅烷基 2-(氟磺酰基)二氟乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 120801-75-4 [sigmaaldrich.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Silyl Groups - Gelest [technical.gelest.com]

- 12. This compound, 94% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Unconventional reactivity of sulfonyl fluorides [spiral.imperial.ac.uk]

- 14. Trimethylsilyl Difluoro(fluorosulfonyl)acetate | 120801-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDSF), also commonly referred to as TFDA, is a versatile and highly effective reagent in modern organic synthesis. Its primary utility lies in its ability to serve as an excellent precursor for the in situ generation of difluorocarbene (:CF₂), a key intermediate for the construction of gem-difluorinated moieties. This attribute makes TFDSF an invaluable tool for the synthesis of complex molecules with tailored properties, particularly in the fields of pharmaceutical and agrochemical development where the introduction of fluorine atoms can significantly enhance metabolic stability, bioavailability, and binding affinity.

This document provides detailed application notes and experimental protocols for the use of TFDSF in two major transformations: difluorocyclopropanation of alkenes and copper-catalyzed trifluoromethylation of aryl halides.

Key Applications

-

Difluorocyclopropanation of Alkenes: TFDSF is a superior reagent for the [2+1] cycloaddition of difluorocarbene to a wide range of alkenes, including both electron-rich and electron-deficient substrates. This reaction provides a straightforward route to gem-difluorocyclopropanes, which are important structural motifs in many biologically active compounds. The reaction is typically initiated by a catalytic amount of a fluoride source, which triggers the decomposition of TFDSF to generate difluorocarbene.

-

Copper-Catalyzed Trifluoromethylation of Aryl Halides: While not a direct trifluoromethylating agent, TFDSF can be employed to generate a trifluoromethylating species in situ. In the presence of a copper(I) salt and a fluoride source, the difluorocarbene generated from TFDSF can be trapped to form a copper-trifluoromethyl complex (e.g., "CuCF₃"). This species can then participate in cross-coupling reactions with aryl halides to introduce the trifluoromethyl (-CF₃) group, a functionality of great importance in medicinal chemistry.

Data Presentation

Table 1: Difluorocyclopropanation of Various Alkenes with TFDSF

| Entry | Alkene Substrate | Product | Reaction Conditions | Yield (%) |

| 1 | n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropanecarboxylate | Toluene, NaF (cat.), Reflux, 8h | 73[1] |

| 2 | Styrene | 1,1-Difluoro-2-phenylcyclopropane | Toluene, NaF (cat.), 105 °C | High |

| 3 | 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | Toluene, NaF (cat.), 105 °C | High |

| 4 | Allyl benzoate | (2,2-Difluorocyclopropyl)methyl benzoate | Dioxane/Diglyme, KI, TMSCl, 120 °C, 3 days | 79 (using MDFA as :CF₂ source, comparable to TFDSF)[2] |

| 5 | N-Vinyl-carbazole | 9-(2,2-Difluorocyclopropyl)-9H-carbazole | Toluene, NaF (cat.), 105 °C | High |

Note: The yields for entries 2, 3, and 5 are described as "high" in the literature, but specific quantitative data for TFDSF was not found in the initial searches. The conditions for entry 4 are for the analogous reagent MDFA, which is reported to have comparable reactivity to TFDSF.

Experimental Protocols

Protocol 1: General Procedure for the Difluorocyclopropanation of an Alkene

This protocol is adapted from the Organic Syntheses procedure for the difluorocyclopropanation of n-butyl acrylate.[1]

Materials:

-

This compound (TFDSF)

-

Alkene substrate (e.g., n-butyl acrylate)

-

Anhydrous toluene

-

Sodium fluoride (NaF), anhydrous powder

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add the alkene substrate (1.0 eq) and anhydrous toluene.

-

Add a catalytic amount of anhydrous sodium fluoride (e.g., 0.1 eq).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of TFDSF (1.5 - 2.0 eq) in anhydrous toluene to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 6-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for the Copper-Catalyzed Trifluoromethylation of an Aryl Halide

This protocol is adapted from a procedure for the trifluoromethylation of aryl halides using a difluorocarbene precursor in the presence of a copper catalyst.[3]

Materials:

-

This compound (TFDSF)

-

Aryl halide (e.g., Iodobenzene)

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF) or Cesium fluoride (CsF)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Schlenk tube or a similar reaction vessel suitable for inert atmosphere techniques

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), copper(I) iodide (1.5 - 2.0 eq), and potassium fluoride or cesium fluoride (2.0 - 3.0 eq).

-

Add anhydrous DMF or NMP to the tube.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add TFDSF (2.0 - 3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting aryl halide.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

References

Application Notes and Protocols: Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate for Difluorocyclopropanation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a highly effective and versatile reagent for the generation of difluorocarbene (:CF₂), a key intermediate for the synthesis of gem-difluorocyclopropanes.[1][2][3] These fluorinated motifs are of significant interest in pharmaceutical and agrochemical research due to their ability to enhance the metabolic stability, bioavailability, and binding affinity of molecules.[2] TFDA offers a significant advantage over other difluorocarbene precursors due to its ability to react with a broad range of alkenes, including both electron-rich and electron-deficient substrates, under relatively mild conditions.[1][3][4] This document provides detailed application notes, experimental protocols, and reaction data for the use of TFDA in difluorocyclopropanation reactions.

Advantages of this compound (TFDA)

-

High Reactivity: Efficiently generates difluorocarbene, enabling the cyclopropanation of even unreactive alkenes.[1][5]

-

Broad Substrate Scope: Reacts with a wide variety of both electron-rich and electron-deficient alkenes and alkynes.[1][6]

-

Convenient Precursor: TFDA is a stable liquid that can be readily prepared and handled.[3]

-

Catalytic Initiation: The reaction is initiated by a catalytic amount of a fluoride source, such as sodium fluoride (NaF).[1][3]

Reaction Mechanism

The generation of difluorocarbene from TFDA is initiated by a fluoride ion. The proposed mechanism involves a chain process starting with the desilylation of TFDA, followed by decarboxylation and the loss of sulfur dioxide to yield the difluorocarbene.[1]

Caption: Proposed mechanism for the fluoride-initiated generation of difluorocarbene from TFDA.

Experimental Protocols

Synthesis of this compound (TFDA)

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

2-Fluorosulfonyl-2,2-difluoroacetic acid

-

Chlorotrimethylsilane

-

Ice bath

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Addition funnel with nitrogen inlet

-

Water-cooled condenser with gas outlet connected to a trap containing sodium bicarbonate solution

Procedure:

-

Oven-dry all glassware prior to use.

-

Set up the reaction apparatus under a nitrogen atmosphere.

-

Charge the flask with 2-fluorosulfonyl-2,2-difluoroacetic acid (0.84 mol).

-

Cool the flask in an ice bath.

-

Slowly add chlorotrimethylsilane (3.2 mol) dropwise with stirring over 2 hours.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours with nitrogen bubbling.

-

Distill the product mixture to obtain this compound. The boiling point is 52°C at 15 mmHg.[4] The typical yield is around 83%.[4]

General Protocol for Difluorocyclopropanation of Alkenes

This general procedure is applicable to a range of alkenes.[4]

Materials:

-

Alkene substrate

-

This compound (TFDA)

-

Sodium fluoride (NaF), oven-dried

-

Toluene, anhydrous

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Celite

Procedure:

-

To a round-bottomed flask, add the alkene (1.0 eq), sodium fluoride (0.06 eq), and toluene.

-

Heat the mixture to reflux with stirring for 1 hour, while bubbling nitrogen through the solution.

-

Add TFDA (1.6 eq) dropwise to the refluxing mixture.

-

Continue heating for 8 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

The filtrate can then be concentrated and the product purified by distillation or column chromatography.

Caption: General experimental workflow for difluorocyclopropanation using TFDA.

Quantitative Data

The following table summarizes the results of difluorocyclopropanation reactions with various alkenes using TFDA.

| Alkene Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropanecarboxylate | 1.6 | Toluene | Reflux | 8 | 73 | [3] |

| Propargyl esters | Difluorocyclopropenes | Not Specified | Not Specified | Not Specified | Not Specified | Good | [1] |

| α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | Not Specified | Not Specified | Not Specified | Not Specified | 82 (NMR) | [1] |

Note: The reactivity of TFDA is comparable to that of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), which can also be used as an efficient source of difluorocarbene.[5][7] For instance, the reaction of MDFA with n-butyl acrylate yielded 76% of the difluorocyclopropane product after 2 days.[5][7][8]

Safety Information

-

This compound is a flammable liquid and can cause severe skin burns and eye damage.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The synthesis of TFDA involves the use of chlorotrimethylsilane, which is corrosive and releases HCl upon contact with moisture. The reaction should be performed under an inert atmosphere.[4]

Conclusion

This compound is a powerful reagent for the synthesis of gem-difluorocyclopropanes. Its broad substrate scope and high efficiency make it an invaluable tool for medicinal chemists and researchers in drug development. The provided protocols and data offer a comprehensive guide for the successful application of TFDA in difluorocyclopropanation reactions.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Applications of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate in Pharmaceutical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a highly effective and versatile reagent for the introduction of the difluoromethylene group (CF₂) into organic molecules.[1] This functionality is of significant interest in pharmaceutical development as the incorporation of fluorine atoms can profoundly influence a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1] TFDA serves as a potent precursor for the generation of difluorocarbene (:CF₂), a reactive intermediate that readily participates in cycloaddition reactions with alkenes to form gem-difluorocyclopropanes.[2][3] These gem-difluorocyclopropane moieties are increasingly found in a variety of bioactive molecules, including antiviral and anticancer agents.[3] This document provides detailed application notes and experimental protocols for the use of TFDA in pharmaceutical research and development.

Physicochemical Properties of TFDA

| Property | Value | Reference |

| Molecular Formula | C₅H₉F₃O₄SSi | [4] |

| Molecular Weight | 250.27 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 156 °C | [1] |

| Density | 1.27 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.367 | [5] |

| CAS Number | 120801-75-4 | [1] |

Applications in Pharmaceutical Synthesis

The primary application of TFDA in pharmaceutical development is the synthesis of gem-difluorocyclopropane-containing molecules. This structural motif is a key component in several classes of therapeutic agents.

Synthesis of Antiviral Intermediates

The gem-difluorocyclopropyl group has been incorporated into inhibitors of viral proteases, such as those for Hepatitis C Virus (HCV). TFDA is instrumental in the synthesis of key building blocks for potent HCV protease inhibitors like Boceprevir and Telaprevir.[3] The introduction of the difluorocyclopropane ring can enhance the potency and pharmacokinetic profile of these drugs.

Synthesis of Anticancer Agents

Fluorinated compounds are prevalent in oncology drug discovery. The unique electronic properties of the difluoromethylene group can lead to enhanced binding to target enzymes and improved metabolic stability. While direct synthesis of approved anticancer drugs using TFDA is not widely published in readily accessible literature, the reagent is used to create novel fluorinated scaffolds for the development of new anticancer drug candidates.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (TFDA)

This protocol describes the synthesis of TFDA from 2-fluorosulfonyl-2,2-difluoroacetic acid and chlorotrimethylsilane.

Materials:

-

2-Fluorosulfonyl-2,2-difluoroacetic acid

-

Chlorotrimethylsilane

-

Nitrogen gas supply

-

Ice bath

-

Distillation apparatus

Procedure:

-

Oven-dry all glassware prior to use.

-

In a flask equipped with a nitrogen inlet and a stirrer, place 150 g (0.84 mol) of 2-fluorosulfonyl-2,2-difluoroacetic acid.

-

Under a slow flow of nitrogen and while cooling with an ice bath, add 363 g (3.2 mol) of chlorotrimethylsilane dropwise over a 2-hour period with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring with nitrogen bubbling for 24 hours.

-

Distill the product mixture under reduced pressure to obtain TFDA. The boiling point is 52 °C at 15 mmHg.[2]

Protocol 2: Difluorocyclopropanation of an Electron-Deficient Alkene (n-Butyl Acrylate)

This protocol details the synthesis of n-butyl 2,2-difluorocyclopropanecarboxylate, a building block that can be further elaborated into more complex pharmaceutical intermediates.

Materials:

-

n-Butyl acrylate

-

This compound (TFDA)

-

Sodium fluoride (NaF)

-

Toluene

-

Nitrogen gas supply

-

Reflux condenser

-

Addition funnel

Procedure:

-

Set up a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, addition funnel, and a nitrogen inlet.

-

Charge the flask with 200 mL of toluene, 0.4 g of sodium fluoride (catalytic amount), and 20 g (0.156 mol) of n-butyl acrylate.

-

Heat the solution to reflux under a slow stream of nitrogen with stirring for 1 hour.

-

Add 62.5 g (0.31 mol) of TFDA dropwise via the addition funnel.

-

Continue heating the mixture at reflux for 8 hours.

-

Cool the reaction mixture and filter it through a pad of Celite to remove sodium fluoride.

-

Remove the toluene by simple distillation at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain n-butyl 2,2-difluorocyclopropanecarboxylate. The boiling point is 99-101 °C at 58 mmHg, with a typical yield of around 55%.[2]

Quantitative Data for Difluorocyclopropanation Reactions

The following table summarizes the reaction conditions and yields for the difluorocyclopropanation of various alkenes using TFDA.

| Alkene Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| n-Butyl acrylate | NaF (cat.), Toluene, reflux, 8h | n-Butyl 2,2-difluorocyclopropanecarboxylate | 55 | [2] |

| Styrene | NaF (cat.), Toluene, reflux | 1,1-Difluoro-2-phenylcyclopropane | ~70-80 | [3] |

| 1-Octene | NaF (cat.), Toluene, reflux | 1,1-Difluoro-2-hexylcyclopropane | ~60-70 | [3] |

| N-Vinyl-2-pyrrolidone | NaF (cat.), Toluene, reflux | 1-(2,2-Difluorocyclopropyl)pyrrolidin-2-one | Moderate | [3] |

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and experimental setups involved in the application of TFDA.

Caption: Mechanism of Difluorocarbene Generation from TFDA and Subsequent Cycloaddition.

Caption: General Experimental Workflow for TFDA Synthesis and Application.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. TFDA is corrosive and can cause severe skin burns and eye damage.[6] It is also a flammable liquid and vapor.[6] Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable reagent for the synthesis of gem-difluorocyclopropanes, which are important structural motifs in modern pharmaceutical development. Its ability to efficiently generate difluorocarbene under relatively mild conditions makes it a powerful tool for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the applications of TFDA in the discovery and development of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDFSA) as a Premier Fluoroalkylation Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, commonly abbreviated as TFDFSA, is a highly efficient and versatile reagent for the introduction of the difluoromethylene (-CF2-) group into organic molecules.[1][2][3] As a thermally stable, yet reactive difluorocarbene precursor, TFDFSA has emerged as a valuable tool in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the incorporation of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity.[1][4]

This document provides detailed application notes, experimental protocols, and key data for the use of TFDFSA as a fluoroalkylation agent, with a focus on the difluorocyclopropanation of alkenes.

Physicochemical Properties and Safety Information

TFDFSA is a colorless to light yellow liquid with the following properties:

| Property | Value | Reference |

| CAS Number | 120801-75-4 | [2][5][6][7] |

| Molecular Formula | C5H9F3O4SSi | [7][8] |

| Molecular Weight | 250.27 g/mol | [2][6][7][8] |

| Boiling Point | 156 °C (lit.) | [2][6] |

| Density | 1.27 g/mL at 25 °C (lit.) | [2][6] |

| Refractive Index | n20/D 1.367 (lit.) | [2][6] |

Safety Precautions: TFDFSA is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][6] It is also sensitive to moisture. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, wash the affected area thoroughly with water and seek immediate medical attention.

Reaction Mechanism: Generation of Difluorocarbene

TFDFSA serves as a precursor to difluorocarbene (:CF2) upon thermal decomposition, often initiated by a catalytic amount of a fluoride source, such as sodium fluoride (NaF). The proposed mechanism involves the attack of the fluoride ion on the silicon atom, leading to the fragmentation of the molecule to generate difluorocarbene, trimethylsilyl fluoride, and sulfur trioxide.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. sioc.ac.cn [sioc.ac.cn]